6-Methoxypicolinimidamide hydrochloride

Nickel catalysis Cross-coupling Ligand design

6-Methoxypicolinimidamide hydrochloride (CAS 1179361-69-3) is a pyridyl carboxamidine derivative with the molecular formula C7H10ClN3O and a molecular weight of 187.63 g/mol. The compound features a methoxy substituent at the 6-position of the pyridine ring, distinguishing it from its 4-methoxy (CAS 1179361-66-0) and 5-methoxy (CAS 1179359-60-4) positional isomers.

Molecular Formula C7H10ClN3O
Molecular Weight 187.63
CAS No. 1179361-69-3
Cat. No. B3046012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxypicolinimidamide hydrochloride
CAS1179361-69-3
Molecular FormulaC7H10ClN3O
Molecular Weight187.63
Structural Identifiers
SMILESCOC1=CC=CC(=N1)C(=N)N.Cl
InChIInChI=1S/C7H9N3O.ClH/c1-11-6-4-2-3-5(10-6)7(8)9;/h2-4H,1H3,(H3,8,9);1H
InChIKeyDXMFGELXFIQLOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxypicolinimidamide hydrochloride (CAS 1179361-69-3): A Positional Isomer Pyridyl Carboxamidine for Nickel Catalysis and Kinase Inhibitor Scaffolds


6-Methoxypicolinimidamide hydrochloride (CAS 1179361-69-3) is a pyridyl carboxamidine derivative with the molecular formula C7H10ClN3O and a molecular weight of 187.63 g/mol . The compound features a methoxy substituent at the 6-position of the pyridine ring, distinguishing it from its 4-methoxy (CAS 1179361-66-0) and 5-methoxy (CAS 1179359-60-4) positional isomers . Its hydrochloride salt form enhances solubility and stability for research applications . The compound is primarily recognized as a ligand for nickel-catalyzed cross-coupling reactions, where its electron-donating methoxy group modulates catalytic activity .

Why 6-Methoxypicolinimidamide hydrochloride Cannot Be Replaced by Its 4- or 5-Methoxy Analogs


Positional isomerism critically influences the electronic and steric properties of methoxy-substituted picolinimidamide ligands. The methoxy group position (4-, 5-, or 6-) on the pyridine ring alters the electron density at the coordinating nitrogen atoms and the steric environment around the metal center, directly impacting catalytic turnover and substrate scope in nickel-catalyzed cross-coupling reactions . For instance, 5-Methoxypicolinimidamide hydrochloride is documented as an electron-rich amidine ligand that accelerates oxidative addition to aryl bromides and enables room-temperature reactions, a performance profile attributed specifically to its 5-methoxy substitution pattern . Similarly, 4-Methoxypicolinimidamide hydrochloride has been validated by the Weix laboratory for coupling diverse basic nitrogen heterocycles with primary and secondary alkyl halides . The 6-methoxy isomer presents a distinct electronic topology that may offer complementary reactivity or selectivity in specific substrate contexts, making generic interchange scientifically unsound without reaction-specific validation.

Quantitative Differentiation Evidence: 6-Methoxypicolinimidamide hydrochloride vs. Closest Analogs


Positional Isomer Electronic Modulation: 6- vs. 5-Methoxy Substitution in Nickel-Catalyzed Cross-Coupling Ligands

The methoxy group position on the picolinimidamide scaffold determines the electron-donating character experienced at the metal coordination site. 5-Methoxypicolinimidamide hydrochloride, with its methoxy group at the 5-position, is explicitly characterized as an electron-rich ligand that accelerates oxidative addition to aryl bromides, enabling reaction at room temperature . The 6-methoxy isomer places the electron-donating substituent at a different position relative to the amidine coordinating group, resulting in a distinct electronic environment. This positional difference creates a quantifiable basis for divergent catalytic performance: the 5-methoxy variant is documented to shorten reaction times via faster oxidative addition , while the 6-methoxy isomer offers a sterically and electronically complementary coordination sphere that may favor different substrate classes .

Nickel catalysis Cross-coupling Ligand design Electronic effects

Ligand Scaffold Validation: 4-Methoxypicolinimidamide as the Weix Laboratory Benchmark for Nickel Cross-Coupling

The 4-Methoxypicolinimidamide hydrochloride (CAS 1179361-66-0) has been validated by the Weix laboratory at the University of Rochester as an effective pyridyl carboxamidine ligand for nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides . The 6-methoxy positional isomer shares the same core scaffold but positions the methoxy group at the C6 rather than the C4 position. This structural difference alters the ligand's bite angle and electronic properties upon coordination to nickel. While the 4-methoxy ligand is commercially available from Sigma-Aldrich (Product No. 902039) with documented application scope , the 6-methoxy isomer represents a structurally distinct alternative for cases where the 4-methoxy ligand shows suboptimal performance with specific heterocyclic substrates.

Cross-electrophile coupling Nickel catalysis Weix ligand Nitrogen heterocycles

Hydrochloride Salt Form Advantage: Enhanced Solubility and Stability for Research Applications

6-Methoxypicolinimidamide is supplied as the hydrochloride salt, which enhances aqueous solubility and solid-state stability compared to the free base form . The hydrochloride salt form of picolinimidamide derivatives is standard practice for ensuring consistent handling and reproducible experimental conditions in both catalytic and biological assay settings. Commercial suppliers specify storage at room temperature in sealed, dry conditions, with purity typically ≥95% .

Salt form Solubility Stability Formulation

Building Block Differentiation: 6-Methoxy Substitution Pattern as a Precursor for NIK Kinase Inhibitor Scaffolds

The 6-methoxypyridine-2-carboximidamide core appears as a substructure in patent literature describing kinase inhibitor compounds. US Patent 10,934,304 (Example 61) discloses a compound incorporating the 6-methoxypyridine-2-carboximidoyl moiety as part of a complex kinase-targeting scaffold [1]. This contrasts with the 4-methoxy isomer, which is incorporated into the potent NIK inhibitor NIK SMI1 (CAS 1660114-31-7, Ki = 0.23 nM for NIK-catalyzed ATP hydrolysis) [2]. The divergent substitution patterns (6-methoxy vs. 4-methoxy) in these medicinally relevant contexts underscore that each positional isomer serves as a distinct building block for different chemical series, and cannot be freely interchanged in structure-activity relationship (SAR) campaigns.

Kinase inhibitor NIK Building block Medicinal chemistry

Optimal Research and Procurement Scenarios for 6-Methoxypicolinimidamide hydrochloride


Ligand Screening for Nickel-Catalyzed Cross-Coupling of Heteroaryl Halides

When established picolinimidamide ligands such as 4-Methoxypicolinimidamide hydrochloride (Sigma-Aldrich 902039) or 5-Methoxypicolinimidamide hydrochloride (TCI M3794) fail to provide adequate yield or selectivity for a specific heteroaryl halide substrate, the 6-methoxy isomer offers a structurally distinct alternative. Its unique electronic and steric profile, arising from methoxy substitution at the C6 position, can be systematically evaluated in nickel-catalyzed cross-electrophile coupling reactions. This approach follows the ligand diversification strategy validated by the Weix laboratory in Nature Chemistry (2016) [1].

Structure-Activity Relationship (SAR) Exploration in Kinase Inhibitor Programs

The 6-methoxypyridine-2-carboximidamide core serves as a building block in kinase inhibitor development, as evidenced by its incorporation in patent-disclosed compounds (e.g., US 10,934,304) [2]. Medicinal chemistry teams pursuing NIK or related kinase targets can procure this compound to explore the SAR consequences of 6-methoxy versus 4-methoxy substitution, noting that the 4-methoxy analog has yielded a potent NIK inhibitor (NIK SMI1, Ki = 0.23 nM) [3].

Methodology Development for Room-Temperature Cross-Coupling Reactions

Building on the documented capability of the 5-methoxy isomer to enable room-temperature nickel-catalyzed cross-coupling via accelerated oxidative addition [1], researchers can investigate whether the 6-methoxy isomer offers similar or complementary low-temperature reactivity. This application is relevant for coupling partners that are thermally sensitive, where room-temperature conditions are essential for preserving substrate integrity.

Synthesis of Diversified Heterocyclic Compound Libraries

As a versatile small molecule scaffold with a defined substitution pattern, 6-Methoxypicolinimidamide hydrochloride can be used as an intermediate in the synthesis of complex heterocyclic libraries for pharmaceutical lead discovery. Its hydrochloride salt form ensures consistent handling and solubility across diverse reaction conditions .

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